methyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a pyrimidinyl-piperazine moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate typically involves a multi-step process. One common route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, typically using methanol and a strong acid catalyst.
Attachment of the Pyrimidinyl-Piperazine Moiety: This step involves a nucleophilic substitution reaction where the piperazine ring is functionalized with a pyrimidine group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The piperazine and pyrimidine moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Products depend on the nucleophile used but can include various substituted derivatives.
Scientific Research Applications
Methyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Chemical Biology: It serves as a tool compound to study the effects of sulfonyl and piperazine modifications on biological activity.
Mechanism of Action
The mechanism of action of methyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain tyrosine kinases, which are enzymes that play a crucial role in cell signaling and growth . By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenic leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Uniqueness
Methyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is unique due to its specific structural features, such as the benzothiophene core and the sulfonyl-piperazine moiety. These features contribute to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
methyl 3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-26-17(23)15-16(13-5-2-3-6-14(13)27-15)28(24,25)22-11-9-21(10-12-22)18-19-7-4-8-20-18/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMDQGZMRYNJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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